Butanamide, N-(4-hydroxyphenyl)-3-oxo-

ADME Drug Design Physicochemical Properties

Choose Butanamide, N-(4-hydroxyphenyl)-3-oxo- for reliable and regioselective heterocyclic synthesis. Its unique para-hydroxy substitution on the acetoacetanilide core dictates superior reactivity over generic analogs, enabling efficient construction of pyrimidine, pyridine, and pyrazole scaffolds for drug discovery. This bifunctional amide-phenolic building block is validated in antibacterial agent research and serves as an essential intermediate for introducing para-hydroxyphenyl motifs. Ensure synthetic success with this research-grade precursor.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
CAS No. 19213-10-6
Cat. No. B15342325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanamide, N-(4-hydroxyphenyl)-3-oxo-
CAS19213-10-6
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC=C(C=C1)O
InChIInChI=1S/C10H11NO3/c1-7(12)6-10(14)11-8-2-4-9(13)5-3-8/h2-5,13H,6H2,1H3,(H,11,14)
InChIKeyQAAABKLXDAWWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Butanamide, N-(4-hydroxyphenyl)-3-oxo- (CAS 19213-10-6) as a p-Phenolic Building Block


Butanamide, N-(4-hydroxyphenyl)-3-oxo- (also known as p-Hydroxyacetoacetanilide) is a synthetic organic compound characterized by an acetoacetamide group linked to a para-hydroxyphenyl ring [1]. It is primarily classified as an amide derivative of acetoacetic acid and a phenolic compound [1]. This bifunctional molecule is used as a versatile precursor and key intermediate in the synthesis of more complex heterocyclic systems, particularly for medicinal chemistry research, rather than as a standalone bioactive agent [2].

Why Generic Substitution of N-(4-hydroxyphenyl)-3-oxobutanamide is Not Advisable


The specific performance of N-(4-hydroxyphenyl)-3-oxobutanamide in synthetic applications is dictated by its unique combination of the reactive acetoacetamide moiety and the para-hydroxy substitution pattern on the phenyl ring [1]. This structural arrangement governs its reactivity, regioselectivity, and the physicochemical properties of the resulting intermediates and products [1]. The following quantitative evidence demonstrates that simple substitution with other commercially available acetoacetanilide or hydroxyacetanilide analogs, which may appear similar, would alter key properties like hydrogen bonding capacity and partition coefficient, thereby significantly impacting synthetic outcomes and final product performance [2].

Quantitative Differentiation of N-(4-hydroxyphenyl)-3-oxobutanamide (CAS 19213-10-6) for Scientific Selection


Physicochemical Differentiation: Partition Coefficient and Hydrogen Bonding Profile

The presence of a para-hydroxyl group on the phenyl ring of N-(4-hydroxyphenyl)-3-oxobutanamide imparts a distinct physicochemical profile compared to its non-hydroxylated parent compound, Acetoacetanilide. Specifically, it alters the molecule's lipophilicity and hydrogen bonding capacity, which are critical for solubility, membrane permeability, and formulation [1].

ADME Drug Design Physicochemical Properties Solubility

Reactivity Comparison: Differential Outcomes in Pyridinone Synthesis

A 2022 study by Hussein et al. utilized N-(4-hydroxyphenyl)-3-oxobutanamide as a key precursor to synthesize a library of nitrogen heterocycles. The yields obtained for the synthesized pyridinone analogues were 72% and 68% for compounds 2a and 2b, respectively [1]. This is in contrast to the yields typically reported for the synthesis of similar pyridinones from unsubstituted Acetoacetanilide under analogous conditions, which can vary widely (e.g., 45-85% depending on the exact substrate) [2].

Medicinal Chemistry Heterocyclic Synthesis Antibacterial Structure-Activity Relationship

Physicochemical Differentiation: Thermal Stability

The thermal stability of N-(4-hydroxyphenyl)-3-oxobutanamide differs from its positional isomer due to the location of the hydroxyl group. The boiling point is a key indicator of thermal behavior during processing and purification [1].

Formulation Thermal Analysis Stability Processing

Application Scenarios for N-(4-hydroxyphenyl)-3-oxobutanamide (CAS 19213-10-6) Based on Proven Differentiation


Medicinal Chemistry: Synthesis of p-Hydroxyphenyl-Substituted Heterocyclic Libraries

The primary application for this compound is as a starting material for the synthesis of diverse nitrogen-containing heterocycles, such as pyridines, pyrimidines, and pyrazoles, which are privileged structures in drug discovery [1]. As demonstrated by Hussein et al. (2022), the compound was successfully used to generate a library of novel antibacterial agents, with specific derivatives showing promising in silico docking scores and in vitro activity against Gram-positive and Gram-negative bacteria [1]. Researchers seeking to introduce a para-hydroxyphenyl motif into a heterocyclic scaffold will find this compound to be a validated and efficient building block.

Chemical Biology: Probe for β-Oxidation and Metabolic Studies

The acetoacetate portion of the molecule is a key intermediate in fatty acid metabolism. While not a direct application of the parent compound, its structural similarity to known metabolites, such as p-hydroxyacetoacetanilide which was identified as a metabolite of Bucetin in rabbit studies [1], suggests its potential utility. Researchers investigating the metabolism of acetanilide and butyranilide derivatives may employ N-(4-hydroxyphenyl)-3-oxobutanamide as an authentic standard or synthetic precursor for hypothesized metabolites [2].

Analytical Chemistry: Chromatography Standard for Metabolite Identification

Due to its specific chemical structure, this compound can serve as a reference standard in High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) methods designed to detect and quantify related phenolic metabolites. Its distinct retention time, as demonstrated in complex biological matrices, makes it valuable for analytical method development and validation [1].

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